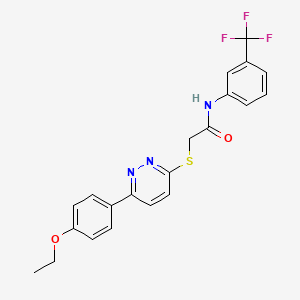
2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS Number: 872689-13-9) is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is C21H18F3N3O2S, and it has garnered interest in medicinal chemistry for its possible therapeutic applications.
Chemical Structure
The compound features several functional groups that may contribute to its biological activity:
- Pyridazine Ring : Known for various pharmacological properties.
- Thioether Linkage : Often involved in biological interactions.
- Trifluoromethyl Group : Can enhance lipophilicity and influence biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent, anticonvulsant, and its interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related thiazole and pyridazine derivatives have shown promising results in inhibiting cell growth in human cancer models. The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as trifluoromethyl, enhances the anticancer potential of these compounds.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | 15.5 | Induction of apoptosis |
| Compound B | MCF7 | 20.0 | Inhibition of DNA synthesis |
| Compound C | A549 | 10.2 | Cell cycle arrest |
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have been documented, particularly in models of seizure induction. The SAR analysis indicates that modifications to the phenyl rings can significantly affect the anticonvulsant efficacy.
Case Study: Anticonvulsant Efficacy
In a study involving a series of pyridazine derivatives, one compound demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, indicating significant anticonvulsant activity. The presence of specific substituents on the phenyl ring was correlated with enhanced efficacy.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its anticonvulsant effects.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Propiedades
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c1-2-29-17-8-6-14(7-9-17)18-10-11-20(27-26-18)30-13-19(28)25-16-5-3-4-15(12-16)21(22,23)24/h3-12H,2,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDVUHGLENCZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














